(3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine
Overview
Description
(3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine is an organic compound that features a pyrazole ring substituted with a fluorophenyl group and a methanamine group
Preparation Methods
The synthesis of (3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the fluorophenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluorophenyl group is coupled with a halogenated pyrazole.
Addition of the methanamine group: This can be done through reductive amination, where the pyrazole derivative is reacted with formaldehyde and ammonia or an amine source under reducing conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
(3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions but can include various substituted pyrazoles and amines.
Scientific Research Applications
(3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an androgen receptor antagonist, showing antiproliferative activity against prostate cancer cell lines.
Materials Science: It can be used in the synthesis of fluorescent probes for molecular detection in biomedical and environmental monitoring.
Mechanism of Action
The mechanism of action of (3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets. For instance, as an androgen receptor antagonist, it binds to the androgen receptor, inhibiting its activity and leading to reduced expression of target genes like prostate-specific antigen (PSA). This results in decreased proliferation of prostate cancer cells .
Comparison with Similar Compounds
(3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine can be compared with similar compounds such as:
4-Fluorobenzylamine: Used as a potassium channel blocking agent and in the synthesis of tris-iron(III) chelates.
3-(4-Fluorophenyl)-1H-pyrazole derivatives: These compounds also exhibit antiproliferative activity against cancer cell lines and are used as androgen receptor antagonists.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3/c11-9-3-1-7(2-4-9)10-8(5-12)6-13-14-10/h1-4,6H,5,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUSYMXANVWCCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70639846 | |
Record name | 1-[5-(4-Fluorophenyl)-1H-pyrazol-4-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70639846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1015846-17-9 | |
Record name | 1-(3-(4-Fluorophenyl)-1H-pyrazol-4-yl)methanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1015846179 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[5-(4-Fluorophenyl)-1H-pyrazol-4-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70639846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-(4-FLUOROPHENYL)-1H-PYRAZOL-4-YL)METHANAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14XZY74JB4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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